molecular formula C21H30N4O3 B286437 2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione

Cat. No.: B286437
M. Wt: 386.5 g/mol
InChI Key: COHPQAOBLGNNRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]propyl}tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione, commonly known as 'Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione' is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione is not fully understood. However, it has been suggested that the compound exerts its antitumor activity by inducing apoptosis in cancer cells. It has also been suggested that the compound may inhibit the growth of cancer cells by blocking the cell cycle at various stages. The compound's antibacterial and antifungal activity is believed to be due to its ability to disrupt the cell membrane of bacteria and fungi.
Biochemical and Physiological Effects:
Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce the production of reactive oxygen species, which can lead to oxidative stress and cell death. It has also been found to inhibit the activity of various enzymes, including acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione in lab experiments is its potent antitumor activity. The compound has been shown to be effective against a wide range of cancer cell lines, making it a valuable tool for cancer research. Additionally, the compound's antibacterial and antifungal activity make it a potential candidate for the development of new antibiotics. However, one of the limitations of using Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione in lab experiments is its potential toxicity. The compound has been shown to induce oxidative stress and cell death, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione. One potential direction is the further investigation of the compound's mechanism of action. Understanding how the compound exerts its antitumor and antibacterial activity may lead to the development of more effective therapies. Another potential direction is the optimization of the compound's synthesis method to improve yields and purity. Additionally, the compound's potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrants further investigation. Finally, the development of new derivatives of Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione may lead to the discovery of compounds with even greater potency and selectivity.

Synthesis Methods

The synthesis of Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione involves the reaction of 2-aminopyridine with an aldehyde in the presence of a reducing agent. The reaction yields a tetrahydroimidazo[1,5-a]pyridine intermediate, which is then reacted with a piperazine derivative in the presence of a coupling agent to form the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.

Scientific Research Applications

Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit potent antitumor activity and has been investigated for its potential use in cancer therapy. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, Tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione has been found to exhibit antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.

Properties

Molecular Formula

C21H30N4O3

Molecular Weight

386.5 g/mol

IUPAC Name

2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propyl]-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridine-1,3-dione

InChI

InChI=1S/C21H30N4O3/c1-28-19-9-3-2-7-17(19)23-15-13-22(14-16-23)10-6-12-25-20(26)18-8-4-5-11-24(18)21(25)27/h2-3,7,9,18H,4-6,8,10-16H2,1H3

InChI Key

COHPQAOBLGNNRV-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCN3C(=O)C4CCCCN4C3=O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCCN3C(=O)C4CCCCN4C3=O

Origin of Product

United States

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